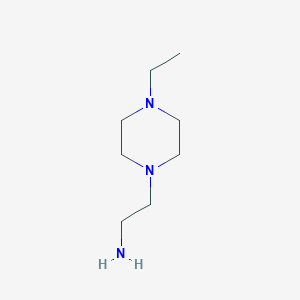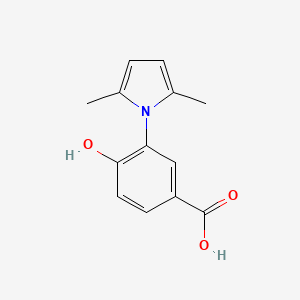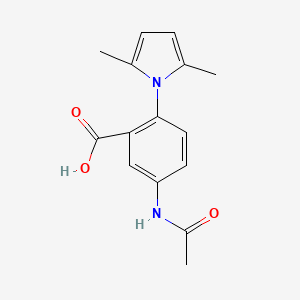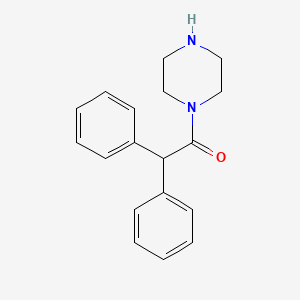
2,2-Diphenyl-1-(piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone derivatives has been explored in the context of developing potential antipsychotic agents. Bhosale et al. (2014) describe the design and synthesis of biphenyl moiety linked with aryl piperazine, creating derivatives with considerable anti-dopaminergic and anti-serotonergic activity in behavioral models (Bhosale et al., 2014). This suggests a methodical approach to the synthesis of such compounds, emphasizing the pharmaceutical potential of this compound derivatives.
Molecular Structure Analysis
The molecular structure of related piperazine derivatives has been elucidated through various spectroscopic and crystallographic techniques. For instance, the crystal structure of 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, a compound closely related to this compound, reveals significant insights into the geometric configuration and intermolecular interactions present in such molecules (Miyata et al., 2004).
Chemical Reactions and Properties
Piperazine derivatives, including this compound, undergo various chemical reactions, contributing to their diverse chemical properties. Amani and Nematollahi (2012) explored electrochemical syntheses of arylthiobenzazoles via the electrochemical oxidation of a related piperazine compound, demonstrating the versatility of piperazine derivatives in synthetic chemistry (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure analysis, as mentioned above, provides valuable information on the solid-state properties of these compounds. However, specific details on the physical properties of this compound are less commonly reported in the literature and would likely require targeted studies to fully elucidate.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability under various conditions, and interactions with other chemical entities, are inferred from studies on similar piperazine derivatives. These compounds exhibit a range of activities, from potential antipsychotic effects to interactions with proteins, suggesting a complex chemical behavior that merits further investigation (Bhosale et al., 2014).
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
The compound is a white to yellow powder or crystals , suggesting that it may have good solubility in polar solvents, which could impact its bioavailability.
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone. For instance, the compound is stored in a refrigerator, suggesting that it may be sensitive to temperature .
特性
IUPAC Name |
2,2-diphenyl-1-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQIPBVPYORMPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

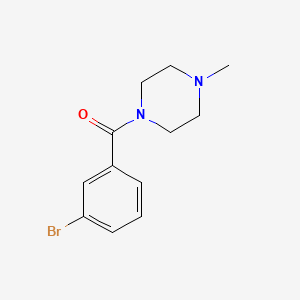
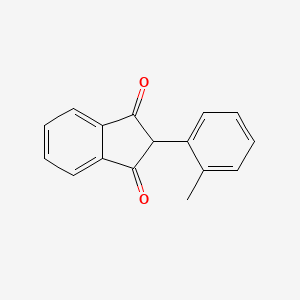
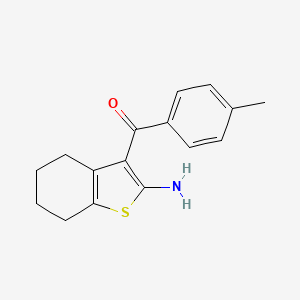
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone](/img/structure/B1269642.png)
![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)
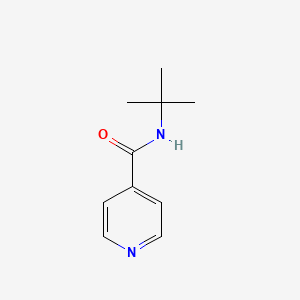
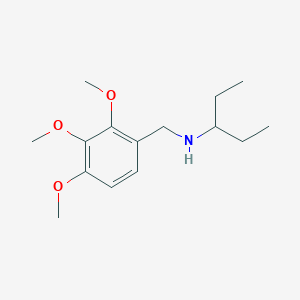
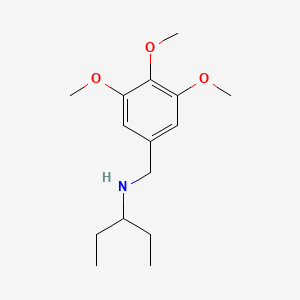
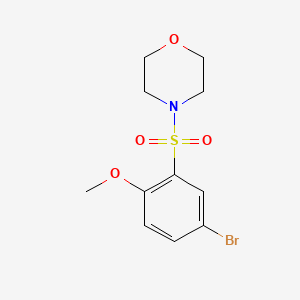
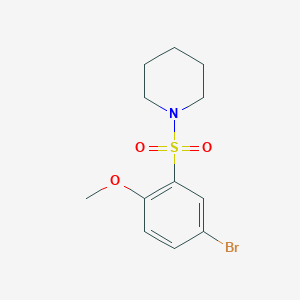
![2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269655.png)
